4-[(5-CHLORO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
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Overview
Description
4-[(5-CHLORO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by its complex structure, which includes a chlorinated hydroxyaniline moiety, a methylene bridge, and a pyrazolone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-[(5-CHLORO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 5-chloro-2-hydroxyaniline with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazolone ring. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the methylene bridge and the subsequent cyclization. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
4-[(5-CHLORO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can lead to the formation of amine derivatives, which may have different reactivity and applications.
Substitution: The chlorinated hydroxyaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
4-[(5-CHLORO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[(5-CHLORO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-[(5-CHLORO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can be compared with other similar compounds, such as:
4-[(5-CHLORO-2-HYDROXYANILINO)METHYLENE]-2-METHYL-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE: This compound has a trifluoromethyl group instead of a methylphenyl group, which may result in different chemical and biological properties.
4-[(5-CHLORO-2-HYDROXYANILINO)METHYLENE]-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE: This compound has a phenyl group instead of a methylphenyl group, which may affect its reactivity and applications
These comparisons highlight the uniqueness of this compound and its potential for various scientific research applications.
Properties
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)iminomethyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-3-6-14(7-4-11)22-18(24)15(12(2)21-22)10-20-16-9-13(19)5-8-17(16)23/h3-10,21,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSBLJAEWXAHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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